(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol
Overview
Description
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol: is a chiral compound featuring a pyrrolidine ring substituted with a difluoroethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Introduction of Difluoroethyl Group: The difluoroethyl group is introduced using reagents such as difluoroethyl bromide under basic conditions.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated pyrrolidine derivative.
Common Reagents and Conditions:
Oxidation: m-CPBA, potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions
Major Products:
Oxidation Products: Ketones, aldehydes
Reduction Products: Saturated pyrrolidine derivatives
Substitution Products: Various functionalized pyrrolidine derivatives
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Catalyst: Employed as a chiral catalyst in asymmetric synthesis.
Biology:
Enzyme Inhibitor: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Ligand: Acts as a ligand in the study of receptor-ligand interactions.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agent: Studied for its therapeutic potential in treating various diseases.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and hydroxyl group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
(3S)-1-(2,2-difluoroethyl)pyrrolidin-2-ol: Similar structure but with the hydroxyl group at a different position.
(3S)-1-(2,2-difluoroethyl)pyrrolidin-4-ol: Hydroxyl group at the 4-position instead of the 3-position.
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-one: Ketone derivative with a carbonyl group instead of a hydroxyl group.
Uniqueness:
Chirality: The specific (3S) configuration imparts unique stereochemical properties.
Functional Groups: The combination of difluoroethyl and hydroxyl groups provides distinct reactivity and binding characteristics.
Versatility: Its ability to undergo various chemical reactions makes it a versatile compound in synthesis and research.
This detailed article provides a comprehensive overview of (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)4-9-2-1-5(10)3-9/h5-6,10H,1-4H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSFKVZLDBCSSQ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1568026-19-6 | |
Record name | (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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